TIPS Group Exhibits 35x Greater Acid Stability and 5x Greater Base Stability Than TBDMS Group
The relative hydrolytic stability of silyl ethers, a critical parameter for reaction compatibility, has been experimentally quantified for major protecting groups. The triisopropylsilyl (TIPS) group demonstrates an acid hydrolysis relative stability factor of 700,000, which is 35-fold higher than that of the tert-butyldimethylsilyl (TBDMS) group (stability factor: 20,000) and 10,937-fold higher than trimethylsilyl (TMS, stability factor: 64 for TES, 1 for TMS) [1]. Under basic hydrolysis conditions, TIPS exhibits a relative stability factor of 100,000, which is 5-fold greater than both TBDMS and TBDPS (each 20,000) [1]. This quantifiable difference in base stability distinguishes TIPS from the otherwise more acid-stable TBDPS group.
| Evidence Dimension | Relative hydrolytic stability factor (normalized to TMS = 1) |
|---|---|
| Target Compound Data | Acid hydrolysis: 700,000; Base hydrolysis: 100,000 |
| Comparator Or Baseline | TBDMS: Acid 20,000, Base 20,000; TBDPS: Acid 5,000,000, Base 20,000; TMS: Acid 1, Base 1 |
| Quantified Difference | TIPS vs TBDMS: Acid stability 35x greater; Base stability 5x greater |
| Conditions | Relative stability determined experimentally; reported in standard protecting group reference tables |
Why This Matters
Procurement of TIPSCl is justified when a synthetic sequence demands a protecting group with intermediate acid stability but superior base stability compared to TBDMS, enabling survival through strongly basic conditions that would cleave TBDMS ethers.
- [1] Book118 Educational Resource. Chapter 5: Functional Group Protection in Organic Synthesis. Section: Relative Stability of Silyl Protecting Groups Toward Acid and Base Hydrolysis. View Source
